molecular formula C5H3BrFN B183902 3-Bromo-5-fluoropyridine CAS No. 407-20-5

3-Bromo-5-fluoropyridine

Cat. No.: B183902
CAS No.: 407-20-5
M. Wt: 175.99 g/mol
InChI Key: HNNNBQRRIHKFLI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropyridine is an organic compound with the molecular formula C5H3BrFN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and fluorine atoms, respectively. This compound is of significant interest due to its unique chemical properties and its utility in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluoropyridine can be synthesized through several methods. One common method involves the bromination of 5-fluoropyridine. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the use of 3-amino-5-bromopyridine as a starting material. This compound undergoes diazotization followed by fluorination to yield this compound . The reaction conditions include the use of tetrafluoroboric acid and sodium nitrite at low temperatures, followed by treatment with a fluorinating agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used.

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoropyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. The presence of both bromine and fluorine atoms in the pyridine ring enhances its reactivity and allows for selective functionalization at specific positions .

Comparison with Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 4-Bromo-2-fluoropyridine
  • 3-Fluoropyridine
  • 5-Bromo-3-fluoropyridine-2-carbonitrile

Comparison: 3-Bromo-5-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions, compared to other similar compounds .

Properties

IUPAC Name

3-bromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNNBQRRIHKFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356173
Record name 3-bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-20-5
Record name 3-bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-bromo-5-fluoropyridine a useful compound in organic synthesis?

A1: this compound is a valuable building block in organic synthesis because it contains both a bromine and a fluorine atom. These halogens can be selectively manipulated in subsequent reactions. The research paper demonstrates its utility by highlighting a novel method for its synthesis. [] This method involves a one-pot procedure where readily available 3,5-dibromopyridine undergoes a bromine-magnesium exchange followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI). This approach provides a convenient route to introduce fluorine into the molecule, showcasing the potential of this compound as a versatile intermediate for synthesizing more complex fluorinated compounds. []

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